molecular formula C9H20N2O B15128694 (1-Amino-3-(dimethylamino)cyclohexyl)methanol

(1-Amino-3-(dimethylamino)cyclohexyl)methanol

Cat. No.: B15128694
M. Wt: 172.27 g/mol
InChI Key: UQZYAULVAJYXNN-UHFFFAOYSA-N
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Description

(1-Amino-3-(dimethylamino)cyclohexyl)methanol is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an amino group, a dimethylamino group, and a hydroxyl group attached to a cyclohexane ring. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-(dimethylamino)cyclohexyl)methanol typically involves the reaction of cyclohexanone with dimethylamine and ammonia under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-(dimethylamino)cyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-alkylated amines

Mechanism of Action

The mechanism of action of (1-Amino-3-(dimethylamino)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-3-(methylamino)cyclohexyl)methanol
  • (1-Amino-3-(ethylamino)cyclohexyl)methanol
  • (1-Amino-3-(dimethylamino)cyclopentyl)methanol

Uniqueness

(1-Amino-3-(dimethylamino)cyclohexyl)methanol is unique due to its specific combination of functional groups and its structural configuration. The presence of both amino and dimethylamino groups on the cyclohexane ring provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and synthetic pathways .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

[1-amino-3-(dimethylamino)cyclohexyl]methanol

InChI

InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3

InChI Key

UQZYAULVAJYXNN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC(C1)(CO)N

Origin of Product

United States

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